2-Fluoro-3,5-dimethylphenol

Beschreibung

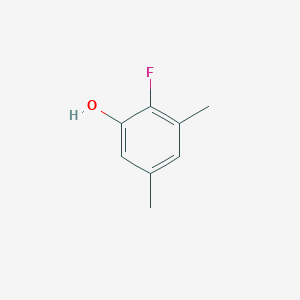

2-Fluoro-3,5-dimethylphenol (C₈H₉FO, molecular weight 140.16 g/mol) is a fluorinated phenolic derivative characterized by a fluorine substituent at the 2-position and methyl groups at the 3- and 5-positions. Its structure confers unique electronic and steric properties due to fluorine's high electronegativity and small atomic radius.

Eigenschaften

Molekularformel |

C8H9FO |

|---|---|

Molekulargewicht |

140.15 g/mol |

IUPAC-Name |

2-fluoro-3,5-dimethylphenol |

InChI |

InChI=1S/C8H9FO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 |

InChI-Schlüssel |

ZHWSVHSIQRTGQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)O)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,5-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 3,5-dimethylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

For large-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the direct fluorination of 3,5-dimethylphenol using elemental fluorine gas in the presence of a catalyst. This method allows for high yields and can be easily scaled up for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluoro-3,5-dimethylbenzaldehyde or 2-fluoro-3,5-dimethylbenzoic acid.

Reduction: Formation of 2-fluoro-3,5-dimethylcyclohexanol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3,5-dimethylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electron Effects: Fluorine's electronegativity increases the acidity of the phenolic -OH group compared to methyl substituents but less so than chlorine or bromine due to its smaller size and reduced inductive effect at meta positions .

Table 2: Hazard Classification and Environmental Impact

Notes:

- 4-Chloro-3,5-dimethylphenol (PCMX): Classified as hazardous under OSHA standards, with acute oral toxicity (Category 4), skin sensitization (Category 1), and severe aquatic toxicity .

- Fluorinated Analogs: Fluorine's strong C-F bond may increase environmental persistence, though specific ecotoxicological data for this compound is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.